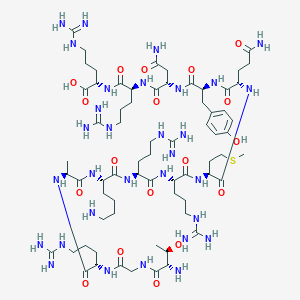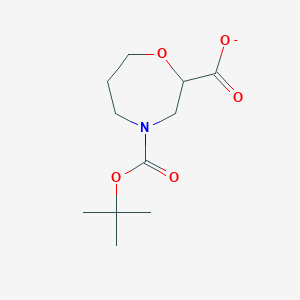
1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID, also known as 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylate, is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 244.27 g/mol . This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID typically involves the protection of the amine group in homomorpholine with a tert-butoxycarbonyl (BOC) group. This is followed by carboxylation at the 2-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as crystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The BOC group provides protection to the amine group, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the development of pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-BOC-2-MORPHOLINECARBOXYLIC ACID: Similar in structure but with a morpholine ring instead of a homomorpholine ring.
2-BOC-4-HYDROXYMORPHOLINE: Contains a hydroxyl group at the 4-position instead of a carboxylate group.
4-BOC-2-HYDROXYMORPHOLINE: Similar structure with a hydroxyl group at the 2-position.
Uniqueness
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID is unique due to its specific ring structure and the presence of both a BOC-protected amine and a carboxylate group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H18NO5- |
|---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1 |
InChI-Schlüssel |
YGITYLFOIAYYJU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


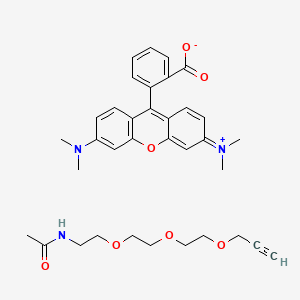
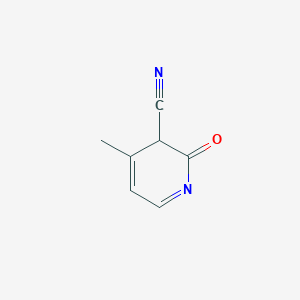
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)

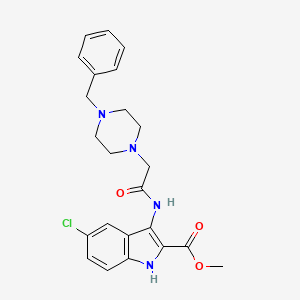
![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
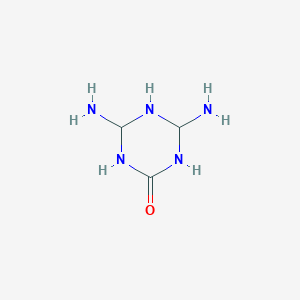
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

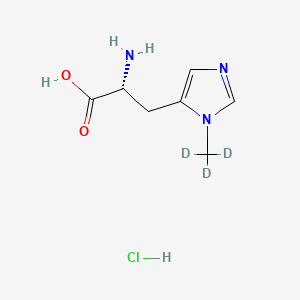
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
